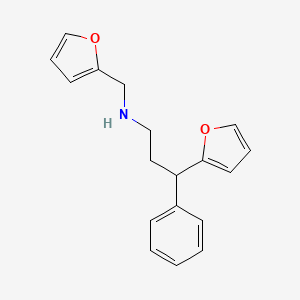

Furan-2-ylmethyl-(3-furan-2-yl-3-phenyl-propyl)-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Furan-2-ylmethyl-(3-furan-2-yl-3-phenyl-propyl)-amine is a useful research compound. Its molecular formula is C18H19NO2 and its molecular weight is 281.355. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Furan-2-ylmethyl-(3-furan-2-yl-3-phenyl-propyl)-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

Furan derivatives, including this compound, are characterized by a furan ring, which is a five-membered aromatic heterocycle containing oxygen. The presence of multiple functional groups in this compound enhances its potential interactions with biological targets.

Biological Activity Overview

-

Antitumor Activity :

- The compound exhibits notable antitumor properties, with studies indicating an EC50 (half-maximal effective concentration) of 1–3 μM against various tumor cell lines. This suggests a potent inhibitory effect on cellular proliferation, making it a candidate for further development in cancer therapy .

- Antimicrobial Properties :

- Mechanism of Action :

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of furan derivatives. Modifications to the furan ring and substituents can significantly alter potency and selectivity:

| Compound | Structure | IC50 (μM) | Notes |

|---|---|---|---|

| Compound 1 | 4,5-di-substituted tert-butyl | 8.6 | Moderate activity |

| Compound 2 | 4,5-di-substituted furan | 1.6 | Enhanced inhibitory activity |

| Compound 3 | 4-methoxybiphenyl | 2.8 | Slightly reduced activity |

| Compound 4 | Mixed tert-butyl and furanyl group | 7.4 | Compromised activity |

| Compound 5 | Polar 4-aminomethylphenyl | 10.0 | Little change in activity |

| Compound 6 | Piperidine-containing substituent | 1.6 | Improved activity |

This table summarizes various compounds related to this compound, highlighting how structural modifications impact their biological effectiveness.

Antitumor Efficacy

A study published in Nature highlighted the efficacy of furan derivatives against non-small cell lung cancer (NSCLC) cell lines. The compound demonstrated significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics, indicating its potential as an alternative treatment option .

Antimicrobial Activity

Research conducted on the antimicrobial properties of furan derivatives revealed that certain compounds exhibited MIC (minimum inhibitory concentration) values as low as 6.25 mg/mL against resistant bacterial strains such as MRSA (Methicillin-resistant Staphylococcus aureus). This underscores the relevance of furan-containing compounds in combating antibiotic resistance .

Aplicaciones Científicas De Investigación

The compound features a furan ring and a phenyl group, which are critical for its biological activity. Its molecular weight is approximately 201.26 g/mol, and it typically exhibits a purity of around 95%. The structural characteristics of this compound enable it to interact with various biological targets, making it a valuable candidate for further research.

Antimicrobial Applications

Research indicates that compounds similar to Furan-2-ylmethyl-(3-furan-2-yl-3-phenyl-propyl)-amine exhibit significant antimicrobial activity against various pathogens, including:

- Bacteria : Effective against Escherichia coli and Staphylococcus aureus.

- Fungi : Demonstrated activity against yeast-like fungi such as Candida albicans.

Antibacterial Efficacy

A study evaluating the antibacterial properties of related furan derivatives reported minimum inhibitory concentration (MIC) values indicating effective antibacterial activity. For instance:

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Furan Compound | TBD | E. coli, S. aureus |

| Furan Derivative A | 64 | E. coli |

| Furan Derivative B | TBD | S. aureus |

The mechanism of action is believed to involve enzyme inhibition critical for bacterial survival, particularly those involved in cell wall synthesis .

Enzyme Inhibition

Furan derivatives have shown promise as inhibitors of monoamine oxidase (MAO), particularly MAO-B. For example, N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA) was found to enhance synaptic transmission and long-term potentiation in hippocampal neurons without inducing hyperexcitability .

Summary of Findings on MAO Inhibition

| Compound Name | Type of Inhibition | Observed Effects |

|---|---|---|

| F2MPA | MAO-B Inhibitor | Enhanced synaptic transmission |

| Other Compounds | Variable | Variable effects on synaptic plasticity |

Potential Therapeutic Uses

The biological activities associated with Furan derivatives suggest potential applications in treating various conditions:

- Cognitive Disorders : Due to their MAO-B inhibitory effects, these compounds may be explored for cognitive enhancement and neuroprotection.

- Antimicrobial Therapies : Given their efficacy against bacterial and fungal infections, they could serve as lead compounds for new antimicrobial agents.

Case Study 1: Antimicrobial Evaluation

A comprehensive evaluation of several furan derivatives against clinical pathogens demonstrated promising antibacterial activity, particularly against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2: Cytotoxicity Studies

Investigations into the cytotoxic effects of related compounds revealed significant cytotoxicity against cancer cell lines, indicating potential applications in cancer therapy. The structure-activity relationship (SAR) studies emphasized that variations in substituents on the furan or phenyl rings can significantly impact potency and selectivity .

Análisis De Reacciones Químicas

Oxidation Reactions

The furan rings in this compound are susceptible to oxidation due to their conjugated diene structure.

Key Findings :

-

Oxidation of the furan rings predominates under strong acidic conditions, while amine oxidation requires peroxides or peracids .

-

Substituent effects (e.g., phenyl groups) stabilize intermediates, altering reaction rates and product distributions .

Reduction Reactions

The tertiary amine and unsaturated furan rings enable selective reductions.

Key Findings :

-

Hydrogenation of furan rings proceeds regioselectively, yielding saturated tetrahydrofuran derivatives without affecting the phenyl group .

-

The tertiary amine remains inert to common reducing agents like LiAlH₄ due to the absence of reducible bonds (e.g., C=O or C=N) .

Electrophilic Aromatic Substitution (EAS)

The phenyl group and furan rings participate in EAS, though reactivity varies.

Propiedades

IUPAC Name |

3-(furan-2-yl)-N-(furan-2-ylmethyl)-3-phenylpropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-2-6-15(7-3-1)17(18-9-5-13-21-18)10-11-19-14-16-8-4-12-20-16/h1-9,12-13,17,19H,10-11,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLKJNZADXHNHED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNCC2=CC=CO2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.